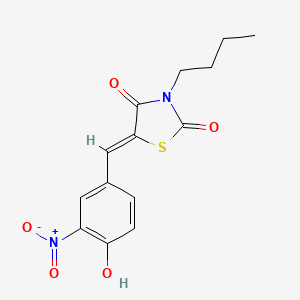![molecular formula C19H24N4O3S B4023238 4-[(5-{1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thienyl)carbonyl]-1,4-oxazepane](/img/structure/B4023238.png)
4-[(5-{1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thienyl)carbonyl]-1,4-oxazepane
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving thienyl and imidazolyl groups often involves multi-step reactions, including condensations and ring closure methods to form heterocyclic structures. For instance, Abdelhamid et al. (2012) described the synthesis of thieno[2,3-b]pyridines and derivatives containing the 1,2,3-triazole moiety, which can relate to the synthesis strategy of the target compound through the use of similar heterocyclic formations and substitution reactions (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).
Molecular Structure Analysis
The structural analysis of compounds containing oxazepane rings, as demonstrated by Govindaraj et al. (2014), provides insights into the conformational preferences and stability of such rings. Their work on benzo[4,5]imidazo[2,1-c][1,4]oxazepine derivatives highlights the twist-chair conformation of oxazepane rings and the dihedral angles between the phenyl and benzimidazole ring systems, which are crucial for understanding the molecular structure of the compound (Govindaraj, Raja, Suresh, Raghunathan, & Subbiahpandi, 2014).
Chemical Reactions and Properties
The reactivity of molecules containing imidazol and pyrrolidinyl groups involves various nucleophilic and electrophilic reactions. For example, Tu et al. (2007) discussed the novel reactions of oxazol-5(4H)-ones, forming imidazo[1,2-a]pyridin-2-one derivatives under specific conditions, which can shed light on the potential reactivity pathways and transformations the compound might undergo (Tu, Zhang, Jia, Zhang, Jiang, & Shi, 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be influenced by the molecular structure and substituent groups. The analysis of similar heterocyclic compounds by Halim and Ibrahim (2022) through quantum studies and thermodynamic properties offers a methodology for predicting the physical properties of the compound , utilizing computational chemistry techniques to understand its stability and behavior in different conditions (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and potential for forming derivatives, are crucial for understanding the applications and behavior of the compound. Research on the reactivity of imidazo[1,5-a]pyridine carbenes, as explored by Pan et al. (2010), provides a foundation for investigating the chemical properties and reactivity of our target compound, highlighting the potential for nucleophilic addition and cycloaddition reactions (Pan, Li, Yan, Xing, & Cheng, 2010).
Propiedades
IUPAC Name |
[5-[1-(1-methylimidazole-2-carbonyl)pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-21-10-7-20-17(21)19(25)23-9-2-4-14(23)15-5-6-16(27-15)18(24)22-8-3-12-26-13-11-22/h5-7,10,14H,2-4,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQFNCFZEUQRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)N2CCCC2C3=CC=C(S3)C(=O)N4CCCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(4-methyl-1-piperazinyl)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4023155.png)

![methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4023171.png)
![2,9-bis(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4023175.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4023178.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4023181.png)
![N-(3-chloro-4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4023188.png)


![2,4-dichloro-N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4023217.png)
![1-benzyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4023219.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4023231.png)
![2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B4023246.png)